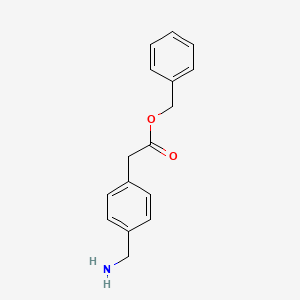

Benzyl 2-(4-(aminomethyl)phenyl)acetate

Descripción

BenchChem offers high-quality Benzyl 2-(4-(aminomethyl)phenyl)acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Benzyl 2-(4-(aminomethyl)phenyl)acetate including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

benzyl 2-[4-(aminomethyl)phenyl]acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17NO2/c17-11-14-8-6-13(7-9-14)10-16(18)19-12-15-4-2-1-3-5-15/h1-9H,10-12,17H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCDYAMNKSPGGDH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)CC2=CC=C(C=C2)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Benzyl 2-(4-(aminomethyl)phenyl)acetate chemical structure and properties

An In-depth Technical Guide to Benzyl 2-(4-(aminomethyl)phenyl)acetate: Structure, Properties, and Synthesis

For the Attention of Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Benzyl 2-(4-(aminomethyl)phenyl)acetate, a niche chemical compound with potential applications in medicinal chemistry and materials science. Due to the limited availability of direct experimental data for this specific molecule in peer-reviewed literature, this guide synthesizes information from established chemical principles and data from its constituent precursors and analogous structures. The protocols and data presented herein are designed to serve as a foundational resource for researchers embarking on the synthesis and characterization of this compound.

Chemical Identity and Structure

Benzyl 2-(4-(aminomethyl)phenyl)acetate is an ester derived from 4-(aminomethyl)phenylacetic acid and benzyl alcohol. Its structure features a central phenylacetic acid core, substituted at the para position with an aminomethyl group, and a benzyl ester functionality.

IUPAC Name: Benzyl 2-(4-(aminomethyl)phenyl)acetate Molecular Formula: C₁₆H₁₇NO₂ Molecular Weight: 269.31 g/mol

The presence of a primary amine and an ester group makes this molecule bifunctional, offering multiple sites for further chemical modification.

Caption: Chemical Structure of Benzyl 2-(4-(aminomethyl)phenyl)acetate.

Physicochemical Properties (Predicted)

The properties of Benzyl 2-(4-(aminomethyl)phenyl)acetate can be inferred from its structural components. The benzyl and phenyl groups impart hydrophobicity, while the primary amine and ester functionalities provide sites for hydrogen bonding and potential solubility in polar solvents.

| Property | Predicted Value | Rationale/Comparison |

| Physical State | Colorless to pale yellow oil or low-melting solid | Similar to Benzyl Phenylacetate, which is a colorless liquid.[1][2] |

| Boiling Point | > 320 °C (at atmospheric pressure) | Higher than Benzyl Phenylacetate (317-319 °C) due to increased molecular weight and the presence of a polar amino group.[1] |

| Solubility | Soluble in methanol, ethanol, dichloromethane; sparingly soluble in water. | The presence of the polar amine group may slightly increase water solubility compared to Benzyl Phenylacetate, which is insoluble in water.[3] |

| Stability | Stable under standard conditions. Sensitive to strong acids and bases which would hydrolyze the ester. The free amine is susceptible to oxidation. | Esters are generally stable but can be hydrolyzed.[1] Primary amines can be sensitive to air oxidation. |

Proposed Synthetic Pathway

The synthesis of Benzyl 2-(4-(aminomethyl)phenyl)acetate requires a multi-step approach due to the presence of the reactive primary amine, which would interfere with the direct acid-catalyzed esterification of the carboxylic acid. A common strategy involves the protection of the amine, followed by esterification, and subsequent deprotection. The tert-butyloxycarbonyl (Boc) group is a suitable choice for protecting the amine due to its stability and ease of removal under acidic conditions.[4][5]

Caption: Proposed three-step synthesis workflow for Benzyl 2-(4-(aminomethyl)phenyl)acetate.

Detailed Experimental Protocols

Step 1: Protection of the Amino Group

This protocol details the N-Boc protection of the primary amine of 4-(aminomethyl)phenylacetic acid.

-

Materials and Equipment:

-

4-(aminomethyl)phenylacetic acid

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Triethylamine (TEA) or Sodium Hydroxide (NaOH)

-

Tetrahydrofuran (THF) and Water

-

Round-bottom flask, magnetic stirrer, addition funnel

-

Standard workup and purification equipment (separatory funnel, rotary evaporator, chromatography supplies)

-

-

Procedure:

-

Dissolve 4-(aminomethyl)phenylacetic acid (1 equivalent) in a 1:1 mixture of THF and water containing a suitable base like triethylamine (1.1 equivalents).

-

Cool the stirred solution to 0 °C in an ice bath.

-

Dissolve di-tert-butyl dicarbonate (1.1 equivalents) in a minimal amount of THF and add it dropwise to the reaction mixture over 30 minutes.

-

Allow the reaction to warm to room temperature and stir for 12-18 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, remove the THF under reduced pressure.

-

Acidify the remaining aqueous solution to pH 2-3 with a cold 1M HCl solution.

-

Extract the product with ethyl acetate (3x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the crude N-Boc protected acid.

-

Purify the product by column chromatography on silica gel if necessary.

-

Step 2: Fischer-Speier Esterification

This protocol describes the acid-catalyzed esterification of the N-Boc protected acid with benzyl alcohol.[6]

-

Materials and Equipment:

-

N-Boc-4-(aminomethyl)phenylacetic acid (from Step 1)

-

Benzyl alcohol

-

Concentrated Sulfuric Acid (H₂SO₄) or p-Toluenesulfonic acid (p-TsOH)

-

Toluene (optional, for azeotropic removal of water)

-

Round-bottom flask, reflux condenser, Dean-Stark trap (optional), heating mantle, magnetic stirrer

-

-

Procedure:

-

In a round-bottom flask, combine N-Boc-4-(aminomethyl)phenylacetic acid (1 equivalent), benzyl alcohol (1.2 equivalents), and a suitable solvent like toluene.

-

Add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops) or p-TsOH (0.05 equivalents).

-

Fit the flask with a Dean-Stark trap and a reflux condenser.

-

Heat the mixture to reflux and continue until water ceases to collect in the trap (typically 3-6 hours).

-

Monitor the reaction by TLC.

-

After completion, cool the reaction mixture to room temperature.

-

Dilute with diethyl ether or ethyl acetate and wash with a saturated sodium bicarbonate solution, followed by water and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude protected ester.

-

Purify by column chromatography.

-

Step 3: Deprotection of the N-Boc Group

This final step removes the Boc protecting group to yield the target compound.[4][7]

-

Materials and Equipment:

-

N-Boc protected benzyl ester (from Step 2)

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

Round-bottom flask, magnetic stirrer

-

-

Procedure:

-

Dissolve the protected ester (1 equivalent) in anhydrous dichloromethane.

-

Cool the solution to 0 °C.

-

Add trifluoroacetic acid (5-10 equivalents) dropwise.

-

Allow the mixture to warm to room temperature and stir for 1-3 hours.

-

Monitor the deprotection by TLC.

-

Upon completion, remove the solvent and excess TFA under reduced pressure.

-

Dissolve the residue in a minimal amount of DCM and neutralize by washing with a saturated sodium bicarbonate solution.

-

Extract the aqueous layer with DCM.

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate to yield the final product, Benzyl 2-(4-(aminomethyl)phenyl)acetate.

-

Further purification can be achieved via chromatography if needed.

-

Predicted Spectroscopic Data

The following are predicted key signals for the characterization of Benzyl 2-(4-(aminomethyl)phenyl)acetate, based on the analysis of its structural motifs.

¹H NMR (in CDCl₃):

-

δ ~1.6 ppm (s, 2H): -NH₂ protons (broad singlet, may exchange with D₂O).

-

δ ~3.6 ppm (s, 2H): -CH₂- protons of the phenylacetate moiety.

-

δ ~3.8 ppm (s, 2H): -CH₂- protons of the aminomethyl group.

-

δ ~5.1 ppm (s, 2H): -CH₂- protons of the benzyl ester group.

-

δ ~7.2-7.4 ppm (m, 9H): Aromatic protons from both the benzyl and the disubstituted phenyl rings.

¹³C NMR (in CDCl₃):

-

δ ~42 ppm: -CH₂- carbon of the phenylacetate.

-

δ ~46 ppm: -CH₂- carbon of the aminomethyl group.

-

δ ~67 ppm: -CH₂- carbon of the benzyl ester.

-

δ ~128-136 ppm: Aromatic carbons.

-

δ ~171 ppm: Carbonyl carbon of the ester.

FT-IR (neat):

-

~3300-3400 cm⁻¹ (broad): N-H stretching of the primary amine.

-

~3030 cm⁻¹: Aromatic C-H stretching.

-

~2950 cm⁻¹: Aliphatic C-H stretching.

-

~1735 cm⁻¹ (strong): C=O stretching of the ester.

-

~1160 cm⁻¹: C-O stretching of the ester.

Mass Spectrometry (EI):

-

m/z 269: Molecular ion (M⁺).

-

m/z 91: Tropylium ion (C₇H₇⁺), characteristic of a benzyl group.

-

m/z 106: Fragment corresponding to the aminomethylphenyl moiety.

Potential Applications and Research Significance

While not extensively studied, the structure of Benzyl 2-(4-(aminomethyl)phenyl)acetate suggests several areas of potential interest for researchers:

-

Drug Development: As a derivative of an amino acid, it can serve as a building block in peptidomimetic synthesis. The primary amine allows for conjugation to other molecules of interest, such as peptides, polymers, or fluorescent tags.

-

Prodrug Design: The ester linkage could be designed to be cleaved by esterases in vivo, releasing a pharmacologically active carboxylic acid.

-

Materials Science: The bifunctional nature of the molecule makes it a candidate for the synthesis of novel polymers and functional materials, where the amine can be incorporated into a polymer backbone and the benzyl group can be later removed if desired.

Safety and Handling

No specific safety data is available for Benzyl 2-(4-(aminomethyl)phenyl)acetate. Therefore, it should be handled with the standard precautions for a novel research chemical.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Handle in a well-ventilated fume hood.

-

Avoid inhalation, ingestion, and skin contact.

-

For its components, Benzyl Phenylacetate is noted to be an aquatic toxicant.[2] Standard procedures for handling and disposal of chemical waste should be followed.

References

- BenchChem. (2025). An In-depth Technical Guide to the Synthesis of Benzyl Phenylacetate via Esterification of Benzyl Alcohol.

- BenchChem. (2025). Application Notes and Protocols: Boc Deprotection of Boc-D-4-aminomethylphe(Boc).

- J&K Scientific LLC. (2026, February 8). BOC Protection and Deprotection.

- ResearchGate. (2026, February 16). Synthesis, properties and applications of esters of phenylacetic acid.

- PMC. (n.d.). Sustainable Approaches for the Protection and Deprotection of Functional Groups.

- PubChem. (2026, January 18). 2-(Benzyl(methyl)amino)ethyl acetate.

- Scribd. (n.d.). Synthesis of Phenylacetic Acid.

- Medicilon. (n.d.). Introduction and removal of alkyl protecting groups of several common amino groups.

- Hebei Boze Chemical Co., Ltd. (2019, August 10). BOC Protection and Deprotection.

- PubChem. (2023, March 3). SID 135018003 - Benzyl phenylacetate.

- Wikipedia. (n.d.). Protecting group.

- The Fragrance Conservatory. (n.d.). Benzyl phenylacetate.

- Common Organic Chemistry. (n.d.). Benzyl Protection.

- The Good Scents Company. (n.d.). benzyl phenyl acetate, 102-16-9.

- ChemicalBook. (2026, January 13). BENZYL PHENYLACETATE | 102-16-9.

- Google Patents. (n.d.). Synthesis of phenylacetic acid esters - EP 0098058 B1.

- Chemical Bull. (n.d.). Benzyl Phenyl Acetate CAS No 102-16-9 MATERIAL SAFETY DATA SHEET SDS/MSDS.

- Flavor Extract Manufacturers Association (FEMA). (n.d.). BENZYL PHENYLACETATE.

- Organic Chemistry Portal. (n.d.). Benzyl Esters.

- Organic Syntheses. (1922). Phenylacetic acid. Org. Synth. 1922, 2, 63.

- PMC. (n.d.). Acid-Facilitated Debenzylation of N-Boc, N-Benzyl Double Protected 2-Aminopyridinomethylpyrrolidine Derivatives.

- Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups.

- PubChem. (n.d.). Benzyl phenylacetate | C15H14O2 | CID 60999.

- Chemical Entities of Biological Interest (ChEBI). (n.d.). benzyl phenylacetate (CHEBI:174169).

- SciSpace. (n.d.). An overview on synthetic methods of benzyl acetate.

- PubChem. (n.d.). Benzylpropyl acetate | C12H16O2 | CID 316751.

- PubChem. (n.d.). Benzyl 2-hydroxyphenylacetate | C15H14O3 | CID 15525522.

- ChemicalBook. (2024, December 16). What is the biosynthetic route of Benzyl acetate?.

- ResearchGate. (2017, October 13). Studying the Esterification of Phenylacetic Acid with some Hydroxylated Derivatives Using Eco-Friendly Medias.

- Semantic Scholar. (n.d.). Studying the Esterification of Phenylacetic Acid with some Hydroxylated Derivatives Using Eco-Friendly Medias.

- Google Patents. (n.d.). WO2004101540A2 - Method for the production of phenylacetic acid derivatives.

Sources

Engineering Peptidomimetics: A Technical Guide to Benzyl 2-(4-(aminomethyl)phenyl)acetate

Executive Summary

In the rapidly evolving landscape of targeted drug delivery and peptidomimetic design, bifunctional building blocks are the cornerstone of synthetic innovation. Benzyl 2-(4-(aminomethyl)phenyl)acetate (CAS: 175662-70-1) is a highly specialized intermediate that bridges the gap between traditional amino acids and advanced small-molecule inhibitors[1]. By offering an orthogonal benzyl ester protecting group alongside a highly reactive primary amine, this compound enables the precise spatial arrangement of pharmacophores required to target complex enzymatic pockets, such as the S1/S2 subsites of viral proteases[2].

As a Senior Application Scientist, I have structured this whitepaper to move beyond basic chemical properties, detailing the mechanistic causality of its structural features, its orthogonal behavior in Solid-Phase Peptide Synthesis (SPPS), and field-proven experimental workflows for its utilization.

Physicochemical Profiling & Structural Rationale

The utility of Benzyl 2-(4-(aminomethyl)phenyl)acetate lies in its tripartite structural design:

-

The Phenylacetic Acid Core: Acts as a rigid, metabolically stable scaffold that mimics the backbone of aromatic amino acids while resisting premature proteolytic degradation in vivo.

-

The 4-Aminomethyl Group: Provides a highly nucleophilic primary amine. In medicinal chemistry, this moiety is frequently converted into a guanidine group to mimic the basic side chain of Arginine, a critical interaction point for serine proteases like Furin and the West Nile/Dengue Virus NS2B-NS3 proteases[2].

-

The Benzyl Ester: Serves as a robust, orthogonal C-terminal protecting group. Unlike standard methyl or ethyl esters, the benzyl ester is stable under the acidic conditions of Boc chemistry and the basic conditions of Fmoc chemistry, yet it can be cleanly removed via catalytic hydrogenolysis[3].

Quantitative Data: Physicochemical Profile

Table 1: Core Chemical Properties

| Property | Value / Description |

| Chemical Name | Benzyl 2-(4-(aminomethyl)phenyl)acetate |

| CAS Number | 175662-70-1[1] |

| Molecular Formula | C16H17NO2[4] |

| Molecular Weight | 255.32 g/mol [1] |

| Hydrogen Bond Donors | 1 (Primary Amine) |

| Hydrogen Bond Acceptors | 3 (Ester Oxygens, Amine Nitrogen) |

| Protecting Group Orthogonality | Stable to TFA (acid) and Piperidine (base)[3] |

Mechanistic Applications in Drug Discovery

Orthogonal Protection in SPPS

In the synthesis of complex peptide alcohols or peptidomimetics, chemists must selectively manipulate specific functional groups without triggering global deprotection. Benzyl esters are highly prized in Fmoc/t-Bu and Boc/Bzl synthesis strategies[3]. When Benzyl 2-(4-(aminomethyl)phenyl)acetate is coupled to a growing peptide chain, the benzyl group shields the C-terminus during subsequent elongation steps.

Table 2: Orthogonal Cleavage Matrix for Peptide Synthesis

| Protecting Group | Cleavage Reagent / Condition | Orthogonality to Benzyl Ester |

| Fmoc (N-terminal) | 20% Piperidine in DMF (Base) | Stable (No cleavage) |

| Boc (N-terminal) | 50% TFA in DCM (Acid) | Stable (No cleavage) |

| t-Bu (Side chain) | 95% TFA + Scavengers (Acid) | Stable (No cleavage) |

| Benzyl Ester (C-terminal) | H2, Pd/C (Hydrogenolysis) | Labile (Targeted cleavage) |

Targeting Viral Proteases and PSMA

The aminomethylphenylacetic acid scaffold is frequently utilized in the design of potent inhibitors targeting the NS2B-NS3 proteases of West Nile and Dengue viruses[2]. Furthermore, derivatives of this scaffold are instrumental in synthesizing urea-based imaging agents and inhibitors for Prostate-Specific Membrane Antigen (PSMA)[5]. The rigid phenyl ring forces the basic aminomethyl group into the optimal trajectory to form critical salt bridges with the aspartate residues deep within the protease S1 pocket.

Fig 2. Mechanistic binding interactions of the building block within a protease active site.

Experimental Protocols: A Self-Validating System

To ensure scientific integrity, the following protocols detail not just the how, but the why behind each chemical transformation.

Protocol 1: De Novo Synthesis of Benzyl 2-(4-(aminomethyl)phenyl)acetate Hydrochloride

Objective: Synthesize the target compound from 4-(aminomethyl)phenylacetic acid while preventing unwanted N-benzylation.

Step 1: N-Boc Protection

-

Suspend 4-(aminomethyl)phenylacetic acid (1.0 eq) in a 1:1 mixture of 1M NaOH and 1,4-dioxane.

-

Add Di-tert-butyl dicarbonate (Boc2O, 1.1 eq) dropwise at 0°C.

-

Causality: The basic conditions deprotonate the primary amine, making it nucleophilic enough to attack the Boc2O. This step is critical to mask the amine and prevent it from reacting with benzyl bromide in the next step.

-

Validation: Acidify to pH 3 and extract with Ethyl Acetate. TLC (DCM:MeOH 9:1) should show a single spot with a higher Rf than the starting material.

Step 2: Benzyl Esterification

-

Dissolve the Boc-protected intermediate in anhydrous DMF. Add Potassium Carbonate (K2CO3, 2.0 eq) and Benzyl Bromide (1.2 eq). Stir at room temperature for 12 hours.

-

Causality: K2CO3 deprotonates the carboxylic acid, generating a highly reactive carboxylate anion that undergoes an SN2 substitution with the electrophilic benzylic carbon.

-

Validation: Monitor via LC-MS. The mass should correspond to the Boc-protected benzyl ester.

Step 3: Selective Deprotection

-

Treat the purified intermediate with 4M HCl in Dioxane for 2 hours at room temperature.

-

Causality: The strong anhydrous acid selectively cleaves the acid-labile Boc group, liberating the primary amine as a stable hydrochloride salt, while the benzyl ester remains completely unaffected.

-

Validation: Evaporate the solvent to yield Benzyl 2-(4-(aminomethyl)phenyl)acetate hydrochloride as a white solid. Purity confirmed via 1H-NMR (disappearance of the 9H singlet at ~1.4 ppm).

Protocol 2: Integration into SPPS Workflow

Objective: Couple the synthesized building block to a resin-bound peptide[].

-

Activation: Pre-activate the resin-bound Fmoc-amino acid (after Fmoc removal) using HBTU (3.9 eq) and DIPEA (8.0 eq) in DMF for 3 minutes.

-

Coupling: Add Benzyl 2-(4-(aminomethyl)phenyl)acetate hydrochloride (4.0 eq). Causality: The excess DIPEA is strictly required to neutralize the hydrochloride salt of our building block, freeing the primary amine to nucleophilically attack the HBTU-activated ester on the resin.

-

Cleavage: Cleave the final construct from the resin using 95% TFA. The benzyl ester will remain intact for downstream liquid-phase modifications.

Fig 1. Orthogonal SPPS workflow utilizing the benzyl ester protecting group.

References

-

[4] Chemat. Benzyl 2–(4–(Aminomethyl)Phenyl)Acetate cas: (175662-70-1). Retrieved from: [Link]

-

[2] Taylor & Francis. Effects of NS2B-NS3 protease and furin inhibition on West Nile and Dengue virus replication. Retrieved from: [Link]

-

[3] Google Patents. WO2011000848A1 - Solid phase peptide synthesis of peptide alcohols. Retrieved from:

-

[5] Google Patents. US 9,636,413 B2 - Prostate-Specific Membrane Antigen (PSMA) Inhibitors. Retrieved from:

Sources

- 1. Benzyl acetate | Sigma-Aldrich [sigmaaldrich.com]

- 2. tandfonline.com [tandfonline.com]

- 3. WO2011000848A1 - Solid phase peptide synthesis of peptide alcohols - Google Patents [patents.google.com]

- 4. chemat.com.pl [chemat.com.pl]

- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

Molecular weight and exact mass of Benzyl 2-(4-(aminomethyl)phenyl)acetate

An In-depth Technical Guide to Benzyl 2-(4-(aminomethyl)phenyl)acetate: Synthesis, Characterization, and Physicochemical Properties

Abstract

This technical guide provides a comprehensive overview of Benzyl 2-(4-(aminomethyl)phenyl)acetate, a compound of interest for researchers in drug development and organic synthesis. Due to the limited availability of public data on this specific molecule, this document presents a proposed synthetic route via Fischer-Speier esterification, predicted physicochemical and spectroscopic properties, and a detailed, self-validating experimental protocol for its synthesis and characterization. This guide is intended to serve as a foundational resource for scientists and professionals, enabling them to synthesize, purify, and confidently identify this target compound.

Introduction

Benzyl 2-(4-(aminomethyl)phenyl)acetate is a bifunctional molecule incorporating a primary amine and a benzyl ester. The presence of the aminomethylphenylacetic acid scaffold suggests potential applications as a building block in medicinal chemistry, particularly in the synthesis of peptide mimics and other biologically active molecules. The benzyl ester group can serve as a protecting group for the carboxylic acid, which can be removed under mild hydrogenolysis conditions.

Given the nascent state of research surrounding this specific compound, this guide provides a scientifically grounded framework for its synthesis and characterization based on established chemical principles and data from analogous structures.

Proposed Synthesis: Fischer-Speier Esterification

The most direct and classical approach to synthesizing Benzyl 2-(4-(aminomethyl)phenyl)acetate is the Fischer-Speier esterification of 2-(4-(aminomethyl)phenyl)acetic acid with benzyl alcohol, utilizing an acid catalyst.[1] This reversible reaction is driven to completion by removing the water produced, often through azeotropic distillation.[2]

Chemical Equation:

The following diagram illustrates the proposed synthetic workflow.

Caption: Proposed workflow for the synthesis and purification of Benzyl 2-(4-(aminomethyl)phenyl)acetate.

Physicochemical and Spectroscopic Properties (Predicted)

The following table summarizes the calculated molecular weight and exact mass, along with the predicted spectroscopic data for Benzyl 2-(4-(aminomethyl)phenyl)acetate. These predictions are based on the compound's structure and data from analogous molecules.[3][4][5]

| Property | Value |

| Molecular Formula | C₁₆H₁₇NO₂ |

| Molecular Weight | 255.31 g/mol |

| Exact Mass | 255.1259 g/mol |

| ¹H NMR (CDCl₃, ppm) | δ 7.30-7.40 (m, 5H, Ar-H of benzyl), δ 7.10-7.20 (m, 4H, Ar-H of phenyl), δ 5.15 (s, 2H, -OCH₂-), δ 3.85 (s, 2H, -CH₂-NH₂), δ 3.60 (s, 2H, -CH₂-COO-), δ 1.60 (br s, 2H, -NH₂) |

| ¹³C NMR (CDCl₃, ppm) | δ 171.5 (C=O), δ 140.0 (quat. Ar-C), δ 136.0 (quat. Ar-C), δ 134.0 (quat. Ar-C), δ 129.5 (Ar-CH), δ 128.6 (Ar-CH), δ 128.3 (Ar-CH), δ 67.0 (-OCH₂-), δ 45.5 (-CH₂-NH₂), δ 41.0 (-CH₂-COO-) |

| IR (cm⁻¹) | 3300-3400 (N-H stretch, primary amine), 3030 (Ar C-H stretch), 2950 (Aliphatic C-H stretch), 1735 (C=O stretch, ester), 1600 (C=C stretch, aromatic), 1250 (C-O stretch, ester) |

| Mass Spec. (EI, m/z) | 255 (M⁺), 148 ([M-C₇H₇O]⁺), 106 ([M-C₉H₉O₂]⁺), 91 (C₇H₇⁺, tropylium ion) |

Detailed Experimental Protocol

This protocol is designed as a self-validating system, with in-process checks to ensure the reaction is proceeding as expected.

4.1. Materials and Equipment

-

Reactants: 2-(4-(aminomethyl)phenyl)acetic acid[6][7], Benzyl alcohol (anhydrous)[8][9][10][11][12]

-

Catalyst: Concentrated Sulfuric Acid (H₂SO₄)

-

Solvent: Toluene

-

Work-up Reagents: Saturated sodium bicarbonate (NaHCO₃) solution, Saturated sodium chloride (brine) solution, Anhydrous sodium sulfate (Na₂SO₄)

-

Purification: Silica gel for column chromatography, Eluent (e.g., ethyl acetate/hexanes mixture)

-

Equipment: Round-bottom flask, Dean-Stark apparatus, Reflux condenser, Heating mantle, Magnetic stirrer, Separatory funnel, Rotary evaporator, Glassware for column chromatography

4.2. Procedure

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus fitted with a reflux condenser, add 2-(4-(aminomethyl)phenyl)acetic acid (0.1 mol, 16.52 g). Add benzyl alcohol (0.12 mol, 12.4 mL) and toluene (100 mL).

-

Rationale: A slight excess of benzyl alcohol helps to drive the reaction equilibrium towards the product side. Toluene serves as the solvent and facilitates the azeotropic removal of water.[2]

-

-

Catalyst Addition: Slowly add concentrated sulfuric acid (2 mL) to the stirred mixture.

-

Rationale: Sulfuric acid acts as a catalyst by protonating the carbonyl oxygen of the carboxylic acid, making it more electrophilic and susceptible to nucleophilic attack by the alcohol.[13]

-

-

Reflux and Water Removal: Heat the mixture to reflux using a heating mantle. The toluene-water azeotrope will begin to collect in the Dean-Stark trap. Continue refluxing until no more water is collected (typically 4-6 hours).

-

Rationale: The continuous removal of water is crucial to shift the equilibrium of this reversible reaction towards the formation of the ester, thereby maximizing the yield.[1]

-

-

Reaction Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting material (2-(4-(aminomethyl)phenyl)acetic acid).

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Carefully transfer the mixture to a separatory funnel and wash with saturated sodium bicarbonate solution until the effervescence ceases. This step neutralizes the acidic catalyst and any unreacted carboxylic acid.

-

Wash the organic layer with brine to remove any remaining water-soluble impurities.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

-

Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure Benzyl 2-(4-(aminomethyl)phenyl)acetate.

Characterization Workflow

Confirmation of the successful synthesis and purity of the final product requires a systematic characterization using various spectroscopic techniques.

Caption: Workflow for the spectroscopic characterization of Benzyl 2-(4-(aminomethyl)phenyl)acetate.

-

¹H and ¹³C NMR Spectroscopy: These techniques will confirm the carbon-hydrogen framework of the molecule. The predicted chemical shifts in the table above should be observed.

-

Infrared (IR) Spectroscopy: The presence of key functional groups such as the N-H stretches of the primary amine, the C=O stretch of the ester, and the C-O stretch will be confirmed by their characteristic absorption bands.[14][15]

-

Mass Spectrometry (MS): This will determine the molecular weight of the compound. The fragmentation pattern, particularly the presence of the tropylium ion (m/z 91), is characteristic of benzyl esters and provides further structural confirmation.[16][17]

Conclusion

This technical guide provides a robust framework for the synthesis and characterization of Benzyl 2-(4-(aminomethyl)phenyl)acetate. By following the proposed Fischer-Speier esterification protocol and utilizing the predicted spectroscopic data as a reference, researchers and drug development professionals can confidently produce and validate this compound for their specific applications. The methodologies outlined herein are based on well-established chemical principles, ensuring a high degree of reliability and reproducibility.

References

-

Wikipedia. (n.d.). Benzyl alcohol. Retrieved from [Link]

-

SATHEE. (n.d.). Chemistry Benzyl Alcohol. Retrieved from [Link]

-

BYJU'S. (n.d.). Benzyl Alcohol. Retrieved from [Link]

-

ACS Publications. (2016, August 22). Asymmetric Hydrogenation of α-Amino Ester Probed by FTIR Spectroscopy. Organic Process Research & Development. Retrieved from [Link]

-

Canadian Journal of Chemistry. (n.d.). Synthesis and infrared spectra of some transition metal complexes of α-amino acid esters. Retrieved from [Link]

-

ResearchGate. (n.d.). FTIR spectra of poly(β-amino esters) with and without APTES. Retrieved from [Link]

-

University of Calgary. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]

-

AA Blocks. (n.d.). 1200-05-1 | MFCD04038436 | 2-(4-(Aminomethyl)phenyl)acetic acid. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). The Mass Spectra of Amino-acids and Peptides: Benzyl Migration in Benzyloxycarbonyl Derivatives. Retrieved from [Link]

-

MOLBASE. (n.d.). 2-[4-(aminomethyl)phenyl]acetic acid. Retrieved from [Link]

-

Wikipedia. (n.d.). Fischer–Speier esterification. Retrieved from [Link]

-

Chemguide. (n.d.). interpreting infra-red spectra. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Supporting Information Metal-Free, Catalytic Regioselective Oxidative Conversion of Vinylarenes: A Mild Approach to Phenylacetic Acid Derivatives. Retrieved from [Link]

-

Canadian Science Publishing. (n.d.). The Mass Spectrometry of para-Substituted Benzyl Nitrates. Retrieved from [Link]

-

Science and Education Publishing. (n.d.). Application of Quantitative Proton Nuclear Magnetic Resonance Spectroscopy for the Compositional Analysis of Short Chain Fatty Acid Benzyl Ester Mixtures. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Fischer Esterification. Retrieved from [Link]

-

Master Organic Chemistry. (2016, November 23). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Retrieved from [Link]

-

Reddit. (n.d.). Fragmentation of benzyl acetate. Retrieved from [Link]

-

PubChem. (n.d.). 4-Aminomethylphenylacetic acid. Retrieved from [Link]

-

MDPI. (2024, December 17). Fischer-Speier Esterification and Beyond: Recent Mechanicistic Advances. Retrieved from [Link]

-

OperaChem. (2024, January 5). Fischer Esterification-Typical Procedures. Retrieved from [Link]

-

Inventiva Pharma. (n.d.). Synthesis of substituted phenyl acetic acid and 5-membered heterocycles derivatives. Retrieved from [Link]

-

NIST. (n.d.). Benzeneacetic acid, phenylmethyl ester. Retrieved from [Link]

Sources

- 1. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. BENZYL PHENYLACETATE(102-16-9) 1H NMR spectrum [chemicalbook.com]

- 6. a2bchem.com [a2bchem.com]

- 7. aablocks.com [aablocks.com]

- 8. Benzyl alcohol - Wikipedia [en.wikipedia.org]

- 9. Benzyl Alcohol: The Complete Industrial Guide - Wolfa [wolfabio.com]

- 10. webqc.org [webqc.org]

- 11. SATHEE: Chemistry Benzyl Alcohol [sathee.iitk.ac.in]

- 12. byjus.com [byjus.com]

- 13. Fischer Esterification [organic-chemistry.org]

- 14. chemguide.co.uk [chemguide.co.uk]

- 15. masterorganicchemistry.com [masterorganicchemistry.com]

- 16. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 17. reddit.com [reddit.com]

An In-depth Technical Guide to the Synthesis of Benzyl 2-(4-(aminomethyl)phenyl)acetate

Introduction

Benzyl 2-(4-(aminomethyl)phenyl)acetate is a bifunctional molecule of significant interest in medicinal chemistry and drug development. Its structure, incorporating a primary benzylic amine and a benzyl ester of a phenylacetic acid derivative, makes it a valuable building block for the synthesis of a diverse range of compounds, including peptide mimetics and other biologically active molecules. The presence of both a nucleophilic amine and a readily cleavable ester group allows for orthogonal chemical modifications, rendering it a versatile intermediate in complex synthetic pathways.

This technical guide provides a comprehensive overview of two robust and field-proven synthetic pathways for the preparation of Benzyl 2-(4-(aminomethyl)phenyl)acetate. The methodologies are presented with a focus on the underlying chemical principles, providing researchers, scientists, and drug development professionals with the necessary insights to not only reproduce these procedures but also to adapt and troubleshoot them as required.

Strategic Approaches to Synthesis

The synthesis of Benzyl 2-(4-(aminomethyl)phenyl)acetate necessitates a careful consideration of functional group compatibility. The primary amine is susceptible to a wide range of reactions, and the benzyl ester can be sensitive to certain reductive conditions. Therefore, two primary strategies are presented, each with its own merits and considerations:

-

The Nitrile Reduction Pathway: This approach commences with a precursor bearing a nitrile group, which is a stable and readily available functional group. The synthesis culminates in the selective reduction of the nitrile to the desired primary amine, a critical step that requires careful control to preserve the benzyl ester moiety.

-

The N-Protected Amino Acid Esterification Pathway: This strategy begins with the core structure of 4-(aminomethyl)phenylacetic acid. The amine functionality is temporarily masked with a protecting group to allow for the subsequent esterification with benzyl alcohol. The final step involves the removal of the protecting group to unveil the target molecule.

Pathway 1: The Nitrile Reduction Approach

This pathway is an elegant and efficient method that leverages the well-established chemistry of nitrile reduction. The key intermediate is Benzyl 2-(4-cyanophenyl)acetate, which is synthesized and then subjected to selective catalytic hydrogenation.

Overall Synthetic Scheme

Caption: Synthetic route via nitrile reduction.

Step 1: Synthesis of Benzyl 2-(4-cyanophenyl)acetate

The initial step involves the esterification of 4-cyanophenylacetic acid with benzyl alcohol. A classic Fischer-Speier esterification is the most direct method, utilizing an acid catalyst to drive the reaction.[1]

Causality of Experimental Choices:

-

Catalyst: A strong acid catalyst such as concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH) is employed to protonate the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity and facilitating nucleophilic attack by benzyl alcohol.[1]

-

Reaction Conditions: The reaction is typically conducted at reflux temperatures to achieve a reasonable reaction rate. To drive the equilibrium towards the product, it is advantageous to remove the water formed during the reaction, often accomplished by azeotropic distillation using a Dean-Stark apparatus with a suitable solvent like toluene.[1] An excess of one reactant, usually the less expensive benzyl alcohol, can also be used to favor product formation.

Experimental Protocol: Fischer-Speier Esterification

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus connected to a reflux condenser, combine 4-cyanophenylacetic acid (1.0 eq.), benzyl alcohol (1.2 eq.), and toluene (approx. 2 mL per gram of carboxylic acid).

-

Catalyst Addition: Carefully add a catalytic amount of p-toluenesulfonic acid monohydrate (0.05 eq.).

-

Reflux: Heat the mixture to reflux and continue until water ceases to collect in the Dean-Stark trap (typically 3-6 hours). Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up:

-

Cool the reaction mixture to room temperature and dilute with a suitable organic solvent such as ethyl acetate.

-

Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate (to neutralize the acid catalyst and remove unreacted carboxylic acid), water, and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

-

Purification: The crude product can be purified by column chromatography on silica gel or by vacuum distillation to yield Benzyl 2-(4-cyanophenyl)acetate as a pure compound.

| Parameter | Condition | Rationale |

| Reactants | 4-Cyanophenylacetic Acid, Benzyl Alcohol | Commercially available starting materials. |

| Catalyst | p-Toluenesulfonic acid | Effective and less corrosive than sulfuric acid. |

| Solvent | Toluene | Allows for azeotropic removal of water. |

| Temperature | Reflux | Provides sufficient energy to overcome the activation barrier. |

| Work-up | Aqueous NaHCO₃ wash | Removes acidic components. |

Step 2: Selective Reduction of Benzyl 2-(4-cyanophenyl)acetate

This is the most critical step of this pathway. The objective is to reduce the nitrile group to a primary amine without causing hydrogenolysis of the benzyl ester. Catalytic hydrogenation is the method of choice, but the catalyst and reaction conditions must be carefully selected.

Causality of Experimental Choices:

-

Catalyst: While various catalysts can reduce nitriles, such as Raney Nickel, Platinum, or Rhodium, Palladium on carbon (Pd/C) is often used for nitrile hydrogenation. However, Pd/C is also highly effective for the hydrogenolysis of benzyl esters. Therefore, catalysts like Raney Nickel or specific rhodium catalysts are often preferred for this transformation. The use of additives can sometimes modulate the catalyst's selectivity.

-

Solvent: The choice of solvent can influence the reaction. Alcohols like methanol or ethanol are commonly used. The presence of ammonia in the solvent can help to suppress the formation of secondary and tertiary amines as byproducts.

-

Pressure and Temperature: Milder conditions (lower hydrogen pressure and temperature) are generally favored to minimize the risk of benzyl ester cleavage.

Experimental Protocol: Catalytic Hydrogenation

-

Reaction Setup: In a high-pressure hydrogenation vessel (e.g., a Parr shaker), dissolve Benzyl 2-(4-cyanophenyl)acetate (1.0 eq.) in a suitable solvent such as methanol or ethanol, optionally saturated with ammonia.

-

Catalyst Addition: Carefully add a catalytic amount of Raney Nickel (approx. 10-20% by weight) or a suitable rhodium catalyst.

-

Hydrogenation: Seal the vessel, purge with nitrogen, and then pressurize with hydrogen gas (typically 50-100 psi). The reaction is then agitated at room temperature or with gentle heating.

-

Monitoring: Monitor the reaction progress by TLC or by observing the cessation of hydrogen uptake.

-

Work-up:

-

Carefully depressurize the vessel and purge with nitrogen.

-

Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the filter cake with the reaction solvent.

-

Concentrate the filtrate under reduced pressure.

-

-

Purification: The crude product can be purified by column chromatography on silica gel or by crystallization of a salt form (e.g., the hydrochloride salt) to yield Benzyl 2-(4-(aminomethyl)phenyl)acetate.

Pathway 2: The N-Protected Amino Acid Esterification Approach

This pathway offers excellent control over the sensitive amino group by employing a protecting group strategy. The commercially available Fmoc-4-aminomethyl-phenylacetic acid makes this an attractive and straightforward route.[]

Overall Synthetic Scheme

Caption: Synthetic route via N-protection.

Step 1: Benzyl Esterification of Fmoc-4-(aminomethyl)phenylacetic Acid

With the amine protected, the esterification can proceed without the risk of side reactions at the amino group. The Fischer-Speier esterification described in Pathway 1 is a viable method. Alternatively, for substrates that may be sensitive to strong acids and high temperatures, milder esterification methods can be employed.

Causality of Experimental Choices:

-

Protecting Group: The 9-fluorenylmethoxycarbonyl (Fmoc) group is chosen for its stability under acidic and neutral conditions, making it compatible with many esterification procedures. It is readily cleaved under mild basic conditions, ensuring that the benzyl ester remains intact during deprotection.[]

-

Alternative Esterification: If milder conditions are desired, the carboxylic acid can be activated with a coupling reagent such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP), followed by reaction with benzyl alcohol.

Experimental Protocol: Benzyl Esterification

This protocol follows the Fischer-Speier method as it is often the most straightforward.

-

Reaction Setup: In a round-bottom flask, combine Fmoc-4-(aminomethyl)phenylacetic acid (1.0 eq.), benzyl alcohol (1.5 eq.), and a suitable solvent like toluene.

-

Catalyst Addition: Add a catalytic amount of p-toluenesulfonic acid monohydrate (0.05 eq.).

-

Reflux: Heat the mixture to reflux, using a Dean-Stark apparatus if desired, until the reaction is complete as monitored by TLC.

-

Work-up and Purification: Follow the same work-up and purification procedures as described for the synthesis of Benzyl 2-(4-cyanophenyl)acetate in Pathway 1. The product is the Fmoc-protected benzyl ester.

Step 2: Deprotection of the Fmoc Group

The final step is the removal of the Fmoc protecting group to yield the target compound. This is typically achieved by treatment with a secondary amine, most commonly piperidine, in an aprotic polar solvent.

Causality of Experimental Choices:

-

Deprotection Reagent: A solution of piperidine in a solvent like N,N-dimethylformamide (DMF) or dichloromethane (DCM) is the standard reagent for Fmoc cleavage. The mechanism involves a base-catalyzed β-elimination.[3]

-

Reaction Conditions: The reaction is typically fast and proceeds at room temperature.

Experimental Protocol: Fmoc Deprotection

-

Reaction Setup: Dissolve the Fmoc-protected benzyl ester (1.0 eq.) in a suitable solvent such as DMF or DCM.

-

Reagent Addition: Add a solution of 20% piperidine in the same solvent (e.g., 2-5 equivalents of piperidine).

-

Reaction: Stir the mixture at room temperature. The reaction is usually complete within 30 minutes to 2 hours. Monitor by TLC.

-

Work-up:

-

Concentrate the reaction mixture under reduced pressure to remove the solvent and excess piperidine.

-

The residue can be purified by column chromatography on silica gel. The dibenzofulvene byproduct of the deprotection is typically less polar than the desired product and can be separated.

-

| Parameter | Condition | Rationale |

| Starting Material | Fmoc-4-(aminomethyl)phenylacetic Acid | Commercially available, stable N-protected precursor.[] |

| Esterification | Fischer-Speier or DCC/DMAP coupling | Standard esterification methods compatible with the Fmoc group. |

| Deprotection | 20% Piperidine in DMF/DCM | Mild, standard conditions for Fmoc cleavage.[3] |

| Purification | Column Chromatography | Effective for removing deprotection byproducts. |

Purification and Characterization

Regardless of the synthetic pathway chosen, the final product, Benzyl 2-(4-(aminomethyl)phenyl)acetate, must be rigorously purified and characterized to ensure its suitability for further applications.

Purification Techniques:

-

Column Chromatography: Silica gel chromatography is a standard method for purifying the final product and intermediates. A solvent system of increasing polarity, such as a gradient of ethyl acetate in hexanes, is typically effective.

-

Crystallization: If the product is a solid, or if it can be converted to a crystalline salt (e.g., the hydrochloride salt by treatment with HCl in a suitable solvent), crystallization can be an excellent method for achieving high purity.

Characterization Methods:

The identity and purity of Benzyl 2-(4-(aminomethyl)phenyl)acetate should be confirmed using a combination of spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR will show characteristic signals for the benzylic protons of the ester and the aminomethyl group, as well as the aromatic protons of both phenyl rings.

-

¹³C NMR will confirm the presence of the ester carbonyl carbon, the methylene carbons, and the aromatic carbons.

-

-

Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry will show the protonated molecular ion [M+H]⁺, confirming the molecular weight of the compound.

-

Infrared (IR) Spectroscopy: The IR spectrum will display characteristic absorption bands for the N-H stretching of the primary amine, the C=O stretching of the ester, and the C-O stretching of the ester.

| Technique | Expected Key Features |

| ¹H NMR | Singlet for -CH₂- of the phenylacetate, singlet for -CH₂- of the benzyl ester, singlet for -NH₂, multiplets for aromatic protons. |

| ¹³C NMR | Signal for ester carbonyl carbon (~170 ppm), signals for methylene carbons, signals for aromatic carbons. |

| MS (ESI) | [M+H]⁺ corresponding to the molecular weight of the product. |

| IR | N-H stretches (~3300-3400 cm⁻¹), C=O stretch (~1735 cm⁻¹), C-O stretch (~1150-1250 cm⁻¹). |

Conclusion

The synthesis of Benzyl 2-(4-(aminomethyl)phenyl)acetate can be effectively achieved through either a nitrile reduction pathway or an N-protected amino acid esterification strategy. The choice between these routes will depend on the availability of starting materials, the specific experimental capabilities of the laboratory, and the desired scale of the synthesis.

The nitrile reduction pathway is atom-economical but requires careful optimization of the selective hydrogenation step to avoid debenzylation. The N-protected amino acid esterification pathway, particularly when starting with commercially available Fmoc-4-(aminomethyl)phenylacetic acid, is a highly reliable and robust method that offers excellent control over the sensitive amino functionality.

Both pathways, when executed with attention to the principles of organic synthesis and appropriate analytical characterization, provide reliable access to this valuable bifunctional building block for applications in pharmaceutical and chemical research.

References

-

Organic Chemistry Portal. (n.d.). Benzyl esters. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Phenylacetic acid. Coll. Vol. 1, p.436 (1941); Vol. 2, p.75 (1922). Retrieved from [Link]

- Wang, L., et al. (2019). An improved method for the synthesis of phenylacetic acid derivatives via carbonylation. Journal of Chemical Research, 43(11-12), 548-553.

-

Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

- Nowick, J. S., et al. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine.

- Aouf, N. E., et al. (2013). Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst. Comptes Rendus Chimie, 16(5), 431-438.

-

PubChem. (n.d.). 4-Aminomethylphenylacetic acid. Retrieved from [Link]

Sources

Benzyl 2-(4-(aminomethyl)phenyl)acetate: Comprehensive Safety, Handling, and Synthetic Utility Guide

Executive Summary

Benzyl 2-(4-(aminomethyl)phenyl)acetate (BAMPA) is a highly versatile, orthogonally protected bifunctional building block widely utilized in advanced organic synthesis, peptide coupling, and active pharmaceutical ingredient (API) development. Featuring a nucleophilic primary amine (aminomethyl group) and an electrophilic, yet protected, carboxylate (benzyl ester), BAMPA allows chemists to perform highly regioselective modifications.

This whitepaper provides an in-depth technical analysis of BAMPA (CAS: 175662-70-1), detailing its physicochemical profile, rigorous Safety Data Sheet (SDS) handling protocols, and field-proven experimental workflows. By understanding the mechanistic causality behind its reactivity and safety profile, researchers can optimize yields while maintaining a secure laboratory environment.

Physicochemical Profiling & Structural Logic

The structural architecture of BAMPA is designed for controlled, sequential reactivity. The aminomethyl group acts as a potent nucleophile, readily participating in amide bond formation, reductive aminations, or urea formations. Conversely, the benzyl ester serves as a robust protecting group for the underlying phenylacetic acid derivative. Unlike methyl or ethyl esters that require harsh basic hydrolysis (which can epimerize sensitive stereocenters or degrade newly formed amides), the benzyl ester is cleanly cleaved via catalytic hydrogenolysis under neutral conditions.

Table 1: Physicochemical Properties

| Property | Value | Structural Implication |

| Chemical Name | Benzyl 2-(4-(aminomethyl)phenyl)acetate | Bifunctional (Amine + Ester) |

| CAS Number | 175662-70-1 | Unique identifier for regulatory tracking |

| Molecular Formula | C₁₆H₁₇NO₂ | High carbon content; hydrophobic |

| Molecular Weight | 255.32 g/mol | Standard mass for stoichiometric calculations |

| Hydrogen Bond Donors | 1 (Primary Amine, -NH₂) | Capable of hydrogen bonding; prone to oxidation |

| Hydrogen Bond Acceptors | 3 (Ester Oxygens, Amine Nitrogen) | Interacts strongly with polar protic solvents |

Safety Data Sheet (SDS) & Hazard Mitigation

While BAMPA is a stable intermediate under controlled conditions, its primary amine functionality renders it a localized irritant, and it exhibits acute toxicity profiles typical of benzyl-derived aliphatic amines[1]. The following safety protocols are synthesized from GHS regulatory standards for analogous aminomethyl-phenyl derivatives.

Table 2: GHS Hazard Classification

| Hazard Class | Hazard Statement | GHS Code |

| Acute Toxicity (Oral) | Harmful if swallowed | H302 |

| Skin Corrosion/Irritation | Causes skin irritation | H315 |

| Serious Eye Damage/Irritation | Causes serious eye irritation | H319 |

| Specific Target Organ Toxicity | May cause respiratory irritation | H335 |

Storage and Handling Causality

-

Storage Conditions: Store at 2-8°C under an inert atmosphere (Argon or Nitrogen) .

-

Causality: Primary amines readily react with atmospheric carbon dioxide to form insoluble carbamate salts, degrading the reagent's purity. Furthermore, ambient moisture can slowly hydrolyze the benzyl ester over time. Cold, dry, inert storage arrests both degradation pathways.

-

-

Personal Protective Equipment (PPE): Nitrile gloves, splash-proof safety goggles, and a laboratory coat are mandatory. All transfers must be conducted within a certified fume hood.

-

Causality: The compound's H315 and H319 classifications indicate that direct contact will disrupt the lipid bilayer of the skin and ocular mucosa, leading to severe irritation.

-

Emergency Response Protocol

-

Skin/Eye Exposure: Immediately flush the affected area with copious amounts of water for a minimum of 15 minutes. Remove contaminated clothing. Self-Validating Check: If a soapy feeling persists on the skin, the amine has not been fully neutralized/washed away; continue flushing.

-

Spill Mitigation: Do not sweep dry powders, as this aerosolizes the compound (triggering H335 respiratory hazards). Cover the spill with a damp absorbent pad or inert binding material (e.g., sand, vermiculite), sweep gently, and dispose of as hazardous solid waste.

Caption: Safety data handling, PPE requirements, and emergency response protocol for BAMPA.

Synthetic Utility & Experimental Workflows

The true value of BAMPA lies in its orthogonal reactivity. The workflows below detail the two most common procedures: coupling a carboxylic acid to the aminomethyl group, followed by the global deprotection of the benzyl ester to reveal the free acid.

Caption: Bifunctional synthetic workflow utilizing BAMPA for sequential amide coupling and deprotection.

Workflow 1: Amide Coupling via HATU Activation

This protocol utilizes HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) to couple a target carboxylic acid to the primary amine of BAMPA[2].

Mechanistic Causality: HATU is selected over traditional carbodiimides (like EDC/DCC) because it generates a highly reactive HOAt-active ester intermediate. This dramatically accelerates the coupling rate and suppresses the epimerization of any chiral centers present on the incoming carboxylic acid. N,N-Diisopropylethylamine (DIPEA) is used as a sterically hindered, non-nucleophilic base to deprotonate the BAMPA amine without attacking the active ester.

Step-by-Step Methodology:

-

Preparation: In an oven-dried, argon-purged round-bottom flask, dissolve the target carboxylic acid (1.0 eq) and BAMPA (1.1 eq) in anhydrous N,N-Dimethylformamide (DMF) to achieve a 0.2 M concentration.

-

Base Addition: Add DIPEA (3.0 eq) dropwise. Causality: The excess base ensures the complete neutralization of any trace acid and maintains the amine in its nucleophilic free-base form.

-

Activation: Cool the mixture to 0°C using an ice bath, then add HATU (1.2 eq) in a single portion. Stir for 10 minutes, then allow the reaction to warm to room temperature.

-

Monitoring (Self-Validation): Monitor the reaction via LC-MS or TLC (typically 4-6 hours). The disappearance of the BAMPA amine spot (which stains positive with Ninhydrin) confirms reaction completion.

-

Workup: Dilute the mixture with Ethyl Acetate (10 volumes) and wash sequentially with saturated aqueous NaHCO₃ (to remove acidic byproducts and HOAt), 1M HCl (to remove unreacted BAMPA and DIPEA), and brine. Dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the benzyl-protected intermediate.

Workflow 2: Global Deprotection via Catalytic Hydrogenolysis

Once the desired molecular architecture is built off the amine, the benzyl ester must be removed to unmask the carboxylic acid for subsequent reactions (e.g., macrocyclization or salt formation)[3].

Mechanistic Causality: Palladium on Carbon (Pd/C) catalyzes the heterolytic cleavage of the benzylic C-O bond in the presence of hydrogen gas. The reaction is highly chemoselective, leaving amides, alkyl chains, and most heterocycles completely intact. The byproduct is toluene, which is easily removed in vacuo, eliminating the need for complex chromatography[4].

Step-by-Step Methodology:

-

Solvation: Dissolve the benzyl-protected intermediate (1.0 eq) in HPLC-grade Methanol (or Ethyl Acetate if solubility is an issue) to a concentration of 0.1 M.

-

Catalyst Wetting (Critical Safety Step): Purge the flask with Argon for 5 minutes. Carefully add 10% Pd/C (10% by weight relative to the substrate). Causality: Dry Pd/C is highly pyrophoric. Introducing it under an argon blanket prevents the ignition of methanol vapors.

-

Atmosphere Exchange: Seal the flask with a septum. Evacuate the flask using a vacuum line and backfill with Argon (repeat 3x). Then, evacuate and backfill with Hydrogen gas from a balloon (repeat 3x).

-

Reaction: Stir the black suspension vigorously at room temperature under a positive pressure of H₂ (balloon).

-

Monitoring (Self-Validation): Track the reaction via TLC. The product (free carboxylic acid) will exhibit a significantly lower Rf value (higher polarity) than the starting material and will stain positive with Bromocresol Green.

-

Filtration: Once complete (typically 2-12 hours), purge the flask thoroughly with Argon to remove all H₂ gas. Filter the suspension through a tightly packed pad of Celite® to remove the palladium catalyst. Causality: Never let the filter cake dry out under ambient air, as the active palladium can ignite the residual solvent. Keep it wet with water before disposal.

-

Isolation: Concentrate the filtrate under reduced pressure to yield the pure free carboxylic acid.

References

- Sigma-Aldrich. "Benzyl 2-(4-(aminomethyl)phenyl)acetate Product Data & CAS 175662-70-1." Sigma-Aldrich Catalog.

- NextSDS. "Chemical Substance Information - Hazard Classifications." NextSDS Database.

- BenchChem. "Application Notes and Protocols for Catalytic Hydrogenation of Benzyl Esters." BenchChem Protocols.

- BenchChem. "Application Notes and Protocols: Amide coupling reactions." BenchChem Protocols.

- Mandal, P. K., & McMurray, J. S. (2007). "Pd/C-Catalyzed Hydrogenolysis of Benzyl Ethers." Journal of Organic Chemistry, 72, 6599-6601. Referenced via Organic Chemistry Portal.

Sources

The Dual-Role of Benzyl 2-(4-(aminomethyl)phenyl)acetate: A Linker-Protecting Group Strategy for Solid-Phase Peptide Synthesis

Abstract

This technical guide provides a detailed exploration of Benzyl 2-(4-(aminomethyl)phenyl)acetate, a bifunctional molecule that serves as a cleavable linker and a C-terminal protecting group in solid-phase peptide synthesis (SPPS). While not a conventional protecting group for solution-phase chemistry, its unique structure is adeptly suited for anchoring nascent peptide chains to a solid support, with the benzyl ester acting as a terminal protecting group that can be removed under specific conditions to release the synthesized peptide acid. This document will elucidate the underlying chemical principles, provide detailed protocols for its application, and discuss the advantages of this strategy for researchers and professionals in drug development and peptide chemistry.

Introduction: A Paradigm Shift from Conventional Protecting Groups

In the intricate world of multi-step organic synthesis, particularly in the assembly of complex biomolecules like peptides, the concept of a "protecting group" is fundamental.[1][2] A protecting group temporarily masks a reactive functional group, rendering it inert to specific chemical transformations, and can be selectively removed later in the synthetic sequence.[1][2] While classic examples include the Boc (tert-butyloxycarbonyl) and Fmoc (9-fluorenylmethyloxycarbonyl) groups for amines, and benzyl esters for carboxylic acids, the molecule Benzyl 2-(4-(aminomethyl)phenyl)acetate introduces a more nuanced application of this principle.

The structure of Benzyl 2-(4-(aminomethyl)phenyl)acetate, featuring a reactive primary amine and a benzyl ester, suggests its primary utility not as a simple protecting group for a single functional group in solution, but rather as a cleavable linker for solid-phase peptide synthesis (SPPS). In this context, it acts as a bridge between the solid support (resin) and the C-terminus of the growing peptide chain. The benzyl ester component then functions as the protecting group for the C-terminal carboxylic acid of the entire peptide, which is cleaved in the final step to release the desired product.

This guide will detail the strategic application of Benzyl 2-(4-(aminomethyl)phenyl)acetate, treating it as a cohesive linker-protecting group system.

The Chemistry of Benzyl 2-(4-(aminomethyl)phenyl)acetate as a Linker

The efficacy of Benzyl 2-(4-(aminomethyl)phenyl)acetate in SPPS is rooted in the distinct reactivity of its functional groups. The overall strategy involves three key stages: immobilization, peptide elongation, and cleavage.

Immobilization to a Solid Support

The carboxylic acid of the phenylacetic acid moiety is the anchor point for attachment to a hydroxyl-functionalized solid support, such as Wang or Merrifield resin. This is typically achieved through an esterification reaction.

Peptide Chain Elongation

Once the linker is immobilized, the primary amine of the aminomethyl group is deprotected (if it was previously protected, e.g., with an Fmoc group) and serves as the starting point for the stepwise addition of amino acids, following standard Fmoc- or Boc-based SPPS protocols.

Cleavage and Deprotection

The final step involves the cleavage of the benzyl ester to release the completed peptide from the linker, and concurrently, the removal of side-chain protecting groups. The benzyl ester is susceptible to hydrogenolysis, a mild cleavage method that is orthogonal to many other protecting groups used in peptide synthesis.

Experimental Protocols

The following protocols are representative methodologies for the application of Benzyl 2-(4-(aminomethyl)phenyl)acetate in SPPS.

Synthesis of Fmoc-4-(aminomethyl)phenylacetic acid

For use in Fmoc-based SPPS, the amine of the linker must first be protected with an Fmoc group.

Materials:

-

9-fluorenylmethyl chloroformate (Fmoc-Cl) or N-(9-Fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu)

-

Sodium carbonate (Na₂CO₃)

-

Dioxane

-

Water

-

Dichloromethane (DCM)

-

Hexane

-

Hydrochloric acid (HCl), 1 M

Procedure:

-

Dissolve 4-(aminomethyl)phenylacetic acid in a 10% aqueous solution of sodium carbonate.

-

Cool the solution to 0 °C in an ice bath.

-

In a separate flask, dissolve Fmoc-Cl or Fmoc-OSu in dioxane.

-

Add the Fmoc reagent solution dropwise to the stirred solution of 4-(aminomethyl)phenylacetic acid at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir overnight.

-

Acidify the mixture to pH 2 with 1 M HCl.

-

Extract the product with dichloromethane.

-

Wash the organic layer with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate and filter.

-

Concentrate the solution under reduced pressure.

-

Precipitate the product by adding hexane and collect the solid by filtration.

-

Dry the resulting Fmoc-4-(aminomethyl)phenylacetic acid under vacuum.

Immobilization of the Linker to a Hydroxymethyl-Functionalized Resin

This protocol describes the attachment of the Fmoc-protected linker to a resin such as Wang resin.

Materials:

-

Wang resin

-

Fmoc-4-(aminomethyl)phenylacetic acid

-

N,N'-Dicyclohexylcarbodiimide (DCC)

-

4-(Dimethylamino)pyridine (DMAP)

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Piperidine (20% in DMF)

Procedure:

-

Swell the Wang resin in DMF for 1 hour.

-

Wash the resin with DCM (3x) and then DMF (3x).

-

In a separate flask, dissolve Fmoc-4-(aminomethyl)phenylacetic acid (3 equivalents relative to resin loading) in DMF.

-

Add DCC (3 equivalents) and DMAP (0.1 equivalents) to the solution of the linker.

-

Add the activated linker solution to the swollen resin.

-

Agitate the mixture at room temperature for 4-6 hours.

-

Filter the resin and wash with DMF (3x), DCM (3x), and methanol (3x).

-

Dry the resin under vacuum.

-

To determine the loading efficiency, a small sample of the resin can be treated with 20% piperidine in DMF to cleave the Fmoc group, and the absorbance of the resulting dibenzylfulvene-piperidine adduct can be measured at 290 or 301 nm.

Peptide Synthesis via Fmoc-SPPS

With the linker-functionalized resin, peptide synthesis can proceed using standard Fmoc chemistry.

General Cycle:

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-20 minutes. Wash with DMF.

-

Amino Acid Coupling: Couple the next Fmoc-protected amino acid using a suitable activating agent (e.g., HBTU/HOBt or HATU) in the presence of a base (e.g., DIPEA) in DMF.

-

Washing: Wash the resin with DMF and DCM to remove excess reagents.

-

Repeat the cycle for each amino acid in the sequence.

Cleavage of the Peptide from the Linker and Resin

The final step is the release of the peptide from the solid support by cleaving the benzyl ester.

Method: Catalytic Hydrogenolysis

This method is mild and preserves most acid-sensitive side-chain protecting groups.

Materials:

-

Peptide-bound resin

-

Palladium on carbon (Pd/C, 10%)

-

Methanol or a mixture of DMF/methanol

-

Hydrogen gas (H₂)

-

Balloon or hydrogenation apparatus

Procedure:

-

Swell the peptide-bound resin in the chosen solvent.

-

Add a catalytic amount of Pd/C to the resin suspension.

-

Purge the reaction vessel with hydrogen gas and maintain a hydrogen atmosphere (e.g., using a balloon).

-

Stir the suspension at room temperature for 12-24 hours.

-

Filter the reaction mixture to remove the resin and the catalyst.

-

Wash the resin with additional solvent.

-

Combine the filtrates and evaporate the solvent under reduced pressure to obtain the crude peptide.

Note: If the peptide contains amino acids with sulfur (cysteine, methionine), the catalyst may be poisoned. In such cases, alternative cleavage methods or specific precautions are necessary.

Advantages and Considerations

The use of Benzyl 2-(4-(aminomethyl)phenyl)acetate as a linker-protecting group offers several advantages:

-

Mild Cleavage Conditions: Hydrogenolysis is a mild method for cleaving the final peptide, which is advantageous for sensitive peptide sequences.

-

Orthogonality: The benzyl ester cleavage by hydrogenolysis is orthogonal to the acid-labile side-chain protecting groups commonly used in Fmoc-SPPS and the base-labile Fmoc group itself.

-

Versatility: The linker can be adapted for both Fmoc and Boc chemistries with appropriate modifications.

Considerations:

-

Catalyst Poisoning: As mentioned, sulfur-containing amino acids can inhibit the palladium catalyst.

-

Incomplete Cleavage: The efficiency of hydrogenolysis can be influenced by the peptide sequence and steric hindrance.

-

Alternative Cleavage: While hydrogenolysis is the primary method, strong acidic conditions (e.g., HF) could also cleave the benzyl ester, but this would also remove most other protecting groups.

Data Summary

| Feature | Description |

| Linker Name | Benzyl 2-(4-(aminomethyl)phenyl)acetate |

| Point of Attachment to Resin | Carboxylic acid of the phenylacetic acid moiety |

| Point of Attachment to Peptide | Amine of the aminomethyl group |

| C-Terminal Protecting Group | Benzyl ester |

| Primary Cleavage Method | Catalytic Hydrogenolysis (H₂/Pd-C) |

| Orthogonality | Compatible with Fmoc/tBu and Boc/Bzl strategies |

| Advantages | Mild cleavage, high orthogonality |

| Limitations | Potential for catalyst poisoning with sulfur-containing residues |

Visualizing the Workflow

Experimental Workflow for SPPS using Benzyl 2-(4-(aminomethyl)phenyl)acetate Linker

Caption: Workflow for SPPS using the linker.

Conclusion

Benzyl 2-(4-(aminomethyl)phenyl)acetate represents a sophisticated tool in the arsenal of the peptide chemist. By understanding its role as a cleavable linker with an integrated C-terminal protecting group, researchers can leverage its properties to synthesize peptides under mild final cleavage conditions. The protocols and principles outlined in this guide provide a comprehensive framework for the successful application of this versatile molecule in solid-phase peptide synthesis.

References

-

Organic Chemistry Portal. (n.d.). Protecting Groups. Retrieved from [Link]

-

Wikipedia. (2023). Protecting group. Retrieved from [Link]

-

PubChem. (n.d.). 4-(Aminomethyl)phenylacetic acid. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). 26.7: Peptide Synthesis. Retrieved from [Link]

-

Chemsrc. (2025). [4-(Aminomethyl)phenyl]acetic acid. Retrieved from [Link]

Sources

- 1. Towards the use of an amino acid cleavable linker for solid-phase chemical synthesis of peptides and proteins - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. Protecting group - Wikipedia [en.wikipedia.org]

- 3. [4-(Aminomethyl)phenyl]acetic acid | CAS#:1200-05-1 | Chemsrc [chemsrc.com]

- 4. 4-Aminomethylphenylacetic acid | C9H11NO2 | CID 1514144 - PubChem [pubchem.ncbi.nlm.nih.gov]

Application Note: Advanced Amide Coupling Strategies Utilizing Benzyl 2-(4-(aminomethyl)phenyl)acetate

Executive Summary & Rationale

In medicinal chemistry and drug development, amide bond formation remains the most frequently executed synthetic transformation, accounting for a significant portion of all reactions performed in the pharmaceutical industry[1][2]. The compound Benzyl 2-(4-(aminomethyl)phenyl)acetate serves as a highly versatile, bifunctional building block in these workflows.

Structurally, it features a highly nucleophilic, unhindered benzylic primary amine and a phenylacetic acid moiety protected as a benzyl ester. This specific architecture provides two distinct advantages:

-

Kinetic Favorability: The primary benzylic amine is sterically accessible and highly reactive, ensuring rapid amide bond formation even with moderately hindered carboxylic acids.

-

Orthogonal Protection: The benzyl ester is completely stable to standard basic coupling conditions (e.g., DIPEA, HATU, EDC) but can be cleanly and selectively removed post-coupling via catalytic hydrogenolysis (H₂/Pd-C) to reveal the free carboxylic acid for subsequent derivatization.

This application note provides detailed, self-validating protocols for coupling this specific amine with diverse carboxylic acids, focusing on the mechanistic causality behind reagent selection and downstream processing.

Mechanistic Insights & Reagent Selection

The direct condensation of a carboxylic acid and an amine is kinetically sluggish at room temperature due to the preferential formation of an unreactive ammonium carboxylate salt[2]. To drive the reaction forward, the carboxylic acid must be converted into a highly reactive electrophilic intermediate[3].

Uronium Salts: HATU

HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) is the gold standard for challenging couplings[3][4].

-

Causality of Action: In the presence of a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA), the carboxylic acid is deprotonated. The resulting carboxylate attacks the electron-deficient carbon of HATU, forming an unstable intermediate that rapidly rearranges into a highly reactive OAt (7-azabenzotriazole) active ester [4].

-

Performance: The nitrogen atom in the HOAt ring accelerates the subsequent nucleophilic attack by the benzylic amine via a neighboring-group effect, making this the fastest method for amide bond formation with minimal epimerization[4][5].

Carbodiimides: EDC/HOBt

For less sterically hindered substrates, the combination of EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (N-Hydroxybenzotriazole) offers a highly scalable and cost-effective alternative[2][6].

-

Causality of Action: EDC reacts with the carboxylic acid to form an O-acylisourea intermediate. Because this intermediate is prone to racemization and unreactive side-rearrangements (e.g., to N-acylurea), HOBt is added as a nucleophilic trap[4]. HOBt rapidly intercepts the O-acylisourea to form a stable OBt-active ester , which then smoothly reacts with Benzyl 2-(4-(aminomethyl)phenyl)acetate[4][6].

Quantitative Comparison of Coupling Reagents

To assist in reagent selection for coupling with Benzyl 2-(4-(aminomethyl)phenyl)acetate, the following table summarizes the performance metrics of common activation strategies based on established medicinal chemistry guidelines[2][4][7].

| Reagent System | Activation Mechanism | Relative Kinetics | Epimerization Risk | Workup Complexity | Cost Efficiency |

| HATU / DIPEA | Uronium / OAt-ester | Very Fast (< 2 h) | Low | Moderate (TMU removal) | Low (Expensive) |

| EDC / HOBt | Carbodiimide / OBt-ester | Moderate (4-12 h) | Low to Moderate | Low (Water-soluble urea) | High (Economical) |

| T3P / Pyridine | Phosphonic Anhydride | Moderate (4-18 h) | Very Low | Very Low (Water-soluble) | Moderate |

Reaction Workflow & Pathway

The following diagram illustrates the logical progression from starting materials through active ester formation, coupling, and final deprotection.

Workflow of amide coupling and subsequent benzyl ester deprotection.

Experimental Protocols

The following protocols are designed as self-validating systems. Each step includes the specific chemical rationale (causality) to ensure researchers can troubleshoot and verify the reaction dynamically[4][5].

Protocol A: High-Efficiency Coupling using HATU

Recommended for precious, sterically hindered, or electron-deficient carboxylic acids.

Reagents: Carboxylic Acid (1.0 equiv), Benzyl 2-(4-(aminomethyl)phenyl)acetate (1.1 equiv), HATU (1.2 equiv), DIPEA (3.0 equiv), Anhydrous DMF or DCM (0.1 M).

-

Pre-activation: Dissolve the carboxylic acid in anhydrous DMF. Cool to 0 °C. Add DIPEA, followed by HATU. Stir for 15–30 minutes at 0 °C.

-

Causality & Validation: Pre-activation ensures the complete conversion of the acid to the OAt-active ester before the amine is introduced, preventing competitive side reactions. Validation: LC-MS analysis of an aliquot should show the disappearance of the free acid mass and the appearance of the active ester mass.

-

-

Coupling: Add Benzyl 2-(4-(aminomethyl)phenyl)acetate (neat or dissolved in a minimum volume of DMF) dropwise. Allow the reaction to warm to room temperature and stir for 1–4 hours[5][7].

-

Causality & Validation: The benzylic amine is highly nucleophilic; the reaction is typically rapid. Validation: Monitor by TLC (UV active) or LC-MS. The consumption of the highly UV-active amine indicates reaction completion.

-

-

Aqueous Workup: Dilute the reaction mixture with Ethyl Acetate (EtOAc).

-

Wash sequentially with 1N HCl (2x). Rationale: Protonates and removes unreacted amine and excess DIPEA into the aqueous layer[4].

-

Wash with saturated aqueous NaHCO₃ (2x). Rationale: Deprotonates and removes unreacted carboxylic acid and the HOAt byproduct[4].

-

Wash with 5% aqueous LiCl (3x) (if DMF was used). Rationale: Highly effective at partitioning residual DMF into the aqueous phase.

-

Wash with brine (1x), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-